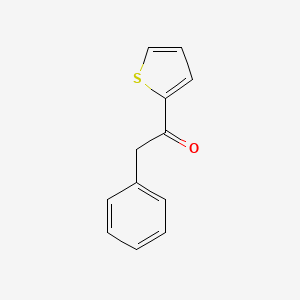

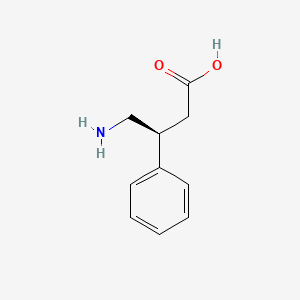

1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

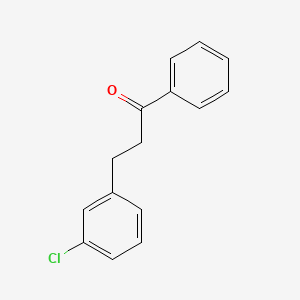

1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde, also known as FBMICA, is a synthetic compound that has recently been used in scientific research. It has been found to have a wide range of applications, from drug synthesis to biochemical and physiological studies. FBMICA is a versatile compound, as it can be used in both organic and inorganic chemistry. It is a highly reactive compound, and its properties make it suitable for a variety of applications.

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Research has shown that derivatives of 1H-indole-3-carbaldehyde, including compounds with substitutions similar to 1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde, are significant in catalysis and organic synthesis. Palladacycles derived from indole-based ligands have been synthesized and found efficient as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the versatility of indole derivatives in catalytic applications (Singh et al., 2017). Furthermore, copper-catalyzed benzannulation reactions involving indole-3-carbaldehydes highlight their role in synthesizing polycyclic compounds, showcasing their broad applicability in creating complex organic molecules (Guo et al., 2020).

Anticancer Research

Indole derivatives have been investigated for their potential as anticancer agents. N-arylated indole-3-substituted-2-benzimidazoles, synthesized through a convenient and efficient method involving indole-3-carbaldehyde, demonstrated efficacy against various cancer cell lines, underscoring the therapeutic potential of indole derivatives in cancer treatment (Anwar et al., 2023).

Corrosion Inhibition

The corrosion inhibition effects of indole-3-carbaldehyde on mild steel in acidic solutions have been studied, revealing that derivatives of indole, including those structurally related to this compound, can serve as effective corrosion inhibitors. This application is particularly relevant in industrial settings where metal preservation is critical (Ashhari & Sarabi, 2015).

Materials Science

Indole derivatives have also found applications in materials science, particularly in the synthesis of fluorescent compounds. For example, a highly fluorescent amino acid derivative was synthesized from indole-3-carbaldehyde, illustrating the potential of indole derivatives in developing new materials with desirable photophysical properties (Guzow et al., 2001).

Mécanisme D'action

Target of Action

It is suggested that similar compounds play a role in the synthesis ofantidepressant molecules .

Mode of Action

It’s known that compounds with similar structures can undergo reactions such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

It’s known that similar compounds can affect thesynthesis of antidepressant molecules . This suggests that the compound may interact with biochemical pathways related to mood regulation and neurotransmitter synthesis.

Result of Action

Given its potential role in the synthesis of antidepressant molecules , it can be inferred that the compound may have an impact on neuronal function and mood regulation.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMYJECEAQBHKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359203 |

Source

|

| Record name | 1-[(2-Fluorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

347323-87-9 |

Source

|

| Record name | 1-[(2-Fluorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)